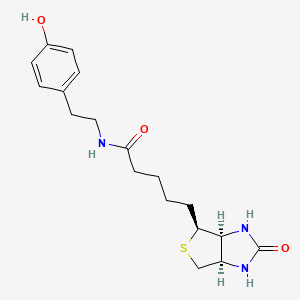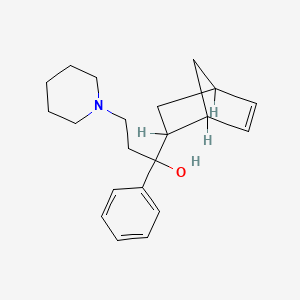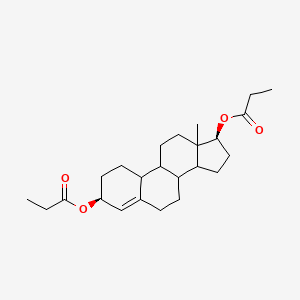
Anabiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bolandiol dipropionate is a steroid ester resulting from the formal condensation of the carboxy group of propanoic acid with the 3beta and 17beta hydroxy groups of bolandiol. It is a diester, an anabolic androgenic steroid and a steroid ester. It derives from a bolandiol.
Applications De Recherche Scientifique
Commensal Microbiota and Health
Advances in Human Microbiome Research
Recent advancements in sequencing technologies and bioinformatics have significantly advanced our understanding of the human microbiome, particularly the gut microbiota. The cultivation and characterization of new species from the human gut have enabled experimental investigation and phenotypic characterization of its constituent microbes. This body of work proposes a framework to establish causation in microbiome studies, focusing on demonstrating the health-promoting role of the commensal gut microbiota (Neville, Forster, & Lawley, 2018).
Microbial Communities in Biogas Production
Metagenomic Analysis and Functional Characterization of Biogas Microbiome
This study provides a comprehensive metagenomic analysis and functional characterization of the microbial community involved in anaerobic digestion, a process used for biogas production. The identification of key microbial genomes encoding enzymes for specific metabolic pathways highlights the complex microbial interactions essential for this process (Campanaro et al., 2016).
Microbiome Engineering
Common Principles and Best Practices for Engineering Microbiomes
This review discusses the design-build-test-learn (DBTL) cycle as a framework for advancing microbiome engineering. It emphasizes generalizable approaches for microbiome research, including synthetic and self-assembled construction methods, and highlights emerging tools for analyzing microbiome function. Such approaches aim to harness microbiomes for applications in health, agriculture, energy, and the environment (Lawson et al., 2019).
Microbiome Research Challenges
Microbiome Definition Re-visited
This paper revisits the definition of "microbiome" in light of recent technological and research developments. It offers a comprehensive discussion on microbiome composition, heterogeneity, dynamics, and the roles of keystone species within microbial communities. The authors propose a broad definition that could help standardize microbiome studies and facilitate the rapid transfer of knowledge from basic science to practical applications (Berg et al., 2020).
Propriétés
Numéro CAS |
1986-53-4 |
|---|---|
Nom du produit |
Anabiol |
Formule moléculaire |
C24H36O4 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
[(3S,8R,9S,10R,13S,14S,17S)-13-methyl-17-propanoyloxy-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C24H36O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h14,16-21H,4-13H2,1-3H3/t16-,17-,18+,19+,20-,21-,24-/m0/s1 |
Clé InChI |
JFAXVZXNIGIDDA-KDWXAGHCSA-N |
SMILES isomérique |
CCC(=O)O[C@H]1CC[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@@H]4OC(=O)CC)C |
SMILES |
CCC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CC)C |
SMILES canonique |
CCC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CC)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
anabiol bolandiol dipropionate estr-4-ene-3 beta,17 beta-diol dipropionate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



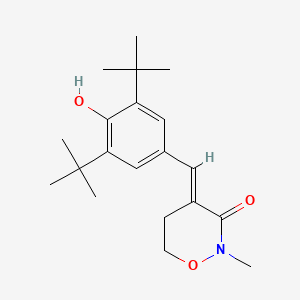
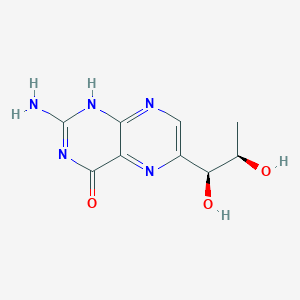
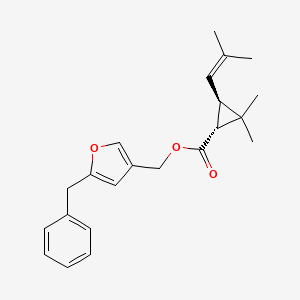
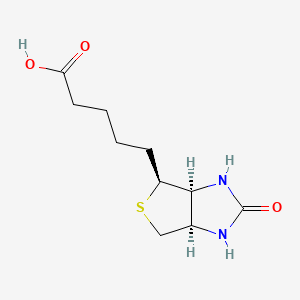
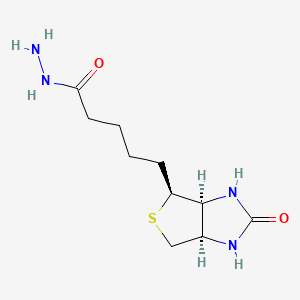
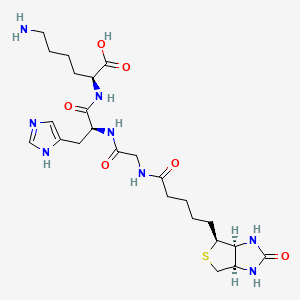
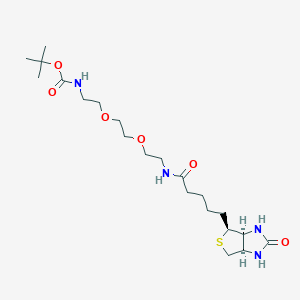

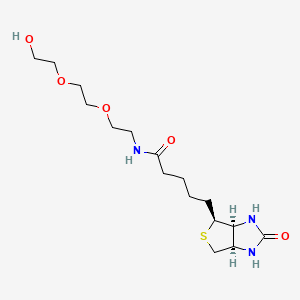
![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)
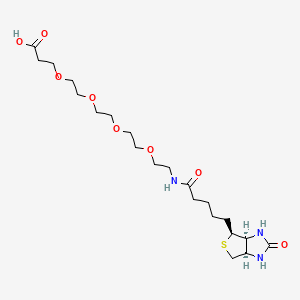
![Perfluorophenyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1667293.png)
